![molecular formula C37H50N2O10 B10771706 [3H]methyllycaconitine](/img/structure/B10771706.png)
[3H]methyllycaconitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3H]methyllycaconitine is a high-affinity radioligand that labels nicotinic acetylcholine receptors in invertebrates . It is a diterpenoid alkaloid found in many species of Delphinium (larkspurs) . This compound is known for its potent antagonist activity at vertebrate alpha7-type nicotinic acetylcholine receptors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3H]methyllycaconitine involves several steps. The side-chain synthesis begins with the neat fusion of anthranilic acid and citraconic anhydride at 140°C . The product is then subjected to further reactions under controlled conditions to achieve the final compound.
Industrial Production Methods: Modern isolation procedures involve using seeds of Consolida ambigua as the plant source .
化学反应分析
Types of Reactions: [3H]methyllycaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include anthranilic acid, citraconic anhydride, and tetrahydrofuran under nitrogen gas . The reactions are typically carried out under controlled temperatures and atmospheric conditions.
Major Products: The major products formed from these reactions include simplified AE-bicyclic analogues possessing different ester and nitrogen side-chains .
科学研究应用
Pharmacological Research
Antagonist Properties:
[3H]methyllycaconitine serves as a critical tool in pharmacological research to study the role of alpha7 nAChRs in various physiological processes. It has been demonstrated to inhibit receptor activity effectively, making it valuable for investigating the receptor's involvement in neurological disorders such as schizophrenia and Alzheimer's disease. For instance, studies have shown that [3H]-MLA can inhibit agonist responses at human alpha7 nAChRs with varying degrees of efficacy depending on the structural modifications of the analogues tested .
Binding Studies:
The compound is utilized in radioligand binding studies to characterize nAChR subtypes across different species. For example, binding assays using [3H]-MLA have revealed high-affinity binding sites in various invertebrates, including insects and cephalopods. These studies indicate a dissociation constant (K_d) of approximately 1 nM, highlighting its effectiveness as a radioligand .
Species | K_d (nM) | B_max (fmol/mg protein) |
---|---|---|
Myzus persicae | 1 | 749 |
Heliothis virescens | 1 | 1689 |
Loligo vulgaris | 1 | 14,111 |
Neurobiology Studies
Role in Neurotransmission:
Research indicates that [3H]-MLA plays a significant role in understanding neurotransmission mechanisms mediated by alpha7 nAChRs. It has been used to study the effects of nicotine on receptor upregulation, revealing that continuous nicotine infusion can lead to increased binding site availability without altering mRNA levels of receptor subunits . This suggests that nicotine may enhance receptor sensitivity or density through post-transcriptional modifications.
Autoradiographic Studies:
Autoradiographic techniques employing [3H]-MLA have been instrumental in mapping the distribution of alpha7 nAChR binding sites within the central nervous system. These studies have demonstrated discrete labeling patterns in specific brain regions associated with sensory processing and cognitive functions . Such insights are crucial for elucidating the role of these receptors in neurodevelopmental and neurodegenerative disorders.
Case Studies
Case Study 1: Schizophrenia Research
In a study examining cognitive dysfunctions associated with schizophrenia, [3H]-MLA was used to assess receptor binding alterations following treatment with selective alpha7 agonists. The findings indicated significant changes in receptor occupancy correlating with improvements in cognitive performance metrics, suggesting potential therapeutic avenues for targeting alpha7 nAChRs in schizophrenia .
Case Study 2: Insect Neurobiology
Another application involved investigating the binding characteristics of [3H]-MLA in various insect species to understand their neuromuscular systems better. The results demonstrated that [3H]-MLA could effectively label nAChRs in insects, providing insights into pest control strategies by targeting these receptors selectively .
作用机制
[3H]methyllycaconitine exerts its effects by acting as a potent antagonist at vertebrate alpha7-type nicotinic acetylcholine receptors . It blocks neuromuscular transmission in skeletal muscle but not in smooth muscle . The compound interacts with nicotinic acetylcholine receptors, inhibiting their function and leading to various physiological effects .
相似化合物的比较
Anatoxin-a: Another potent antagonist of nicotinic acetylcholine receptors.
Dihydro-beta-erythroidine: A competitive antagonist at nicotinic acetylcholine receptors.
Uniqueness: [3H]methyllycaconitine is unique due to its high affinity and selectivity for alpha7-type nicotinic acetylcholine receptors . Its ability to label invertebrate nicotinic acetylcholine receptors makes it a valuable tool in neuropharmacological research .
生物活性
[3H]methyllycaconitine (MLA) is a potent antagonist of the alpha7 nicotinic acetylcholine receptors (nAChRs), primarily derived from the seeds of Delphinium brownii. This compound has garnered attention for its high affinity and specificity in binding to nAChRs, particularly in both vertebrate and invertebrate systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
MLA exhibits a high affinity for nAChRs, with binding studies revealing a dissociation constant (Kd) of approximately 1 nM in various invertebrate species such as Myzus persicae, Heliothis virescens, and Manduca sexta . In vertebrates, MLA acts as a competitive antagonist at alpha7 nAChRs, inhibiting receptor-mediated currents induced by acetylcholine and other agonists .
Binding Affinity
The binding affinity of this compound has been quantitatively assessed across different studies:
Species | Binding Affinity (Kd) | Bmax (fmol/mg protein) |
---|---|---|
Myzus persicae | ~1 nM | 749 - 1689 |
Heliothis virescens | ~1 nM | 749 - 1689 |
Manduca sexta | ~1 nM | 749 - 1689 |
Loligo vulgaris | ~1 nM | 14,111 |
MLA's antagonistic action on alpha7 nAChRs has implications for cognitive processes and neuroinflammatory responses. Studies have shown that MLA can induce cognitive dysfunction in animal models, evidenced by reduced spontaneous alternation performance in T-maze tests . The cognitive impairments observed with MLA treatment are comparable to those induced by scopolamine, another cholinergic antagonist.
Moreover, MLA has been implicated in neuroprotective effects against amyloid-beta toxicity, which is significant in Alzheimer's disease research. It was found to inhibit autophagy processes triggered by amyloid-beta peptides and protect neuronal cells (SH-SY5Y) from cytotoxicity associated with these peptides .
Case Studies and Research Findings
Several studies have highlighted the diverse biological activities of MLA:
- Cognitive Dysfunction Induction : In a study assessing cognitive function, MLA treatment resulted in a 25-30% reduction in spontaneous alternation behavior in mice, indicating significant cognitive impairment. This effect was reversed by donepezil and galantamine, suggesting potential therapeutic avenues for reversing MLA-induced deficits .
- Neuroprotective Effects : Research demonstrated that MLA could alleviate the cytotoxic effects of amyloid-beta on neuronal cells. The mechanism involved inhibition of autophagy pathways related to the mammalian target of rapamycin (mTOR), highlighting its potential as a therapeutic agent for Alzheimer's disease .
- Anti-inflammatory Properties : MLA has also been shown to reduce tumor necrosis factor-alpha release induced by lipopolysaccharide in microglia, suggesting that its antagonism at alpha7 nAChRs may confer anti-inflammatory benefits .
属性
分子式 |
C37H50N2O10 |
---|---|
分子量 |
682.8 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |
InChI 键 |
XLTANAWLDBYGFU-VTLKBQQISA-N |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。